molecular formula C15H22ClNO B4537098 1-[4-(2-chlorophenoxy)butyl]piperidine

1-[4-(2-chlorophenoxy)butyl]piperidine

Cat. No.: B4537098
M. Wt: 267.79 g/mol
InChI Key: GWAQYPSOCLIADJ-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]piperidine is a chemical compound of interest in scientific research and development. It features a piperidine moiety linked to a 2-chlorophenoxy group via a butyl chain, a structural motif seen in various biologically active molecules . While the specific applications and mechanism of action for this exact compound require further investigation, its core structure is related to other researched compounds. For instance, the closely related structure 1-[4-(2-Chlorophenoxy)butyl]piperazine shares a very similar backbone . Furthermore, the 1-[4-(halophenoxy)butyl]piperidine scaffold is present in other research chemicals, such as 1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperidine . Researchers may explore this compound as a synthetic intermediate or as a structural analog in structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAQYPSOCLIADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of 1 4 2 Chlorophenoxy Butyl Piperidine

Established Synthetic Routes for 1-[4-(2-chlorophenoxy)butyl]piperidine and Related Piperidine (B6355638) Derivatives

The synthesis of N-substituted piperidines like this compound is typically achieved through well-established methodologies that involve either the formation of the piperidine ring followed by N-alkylation or the direct construction of the substituted piperidine from acyclic precursors.

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound. These approaches often involve the initial synthesis of a functionalized piperidine ring, which is then elaborated in subsequent steps. For instance, a common precursor is N-Boc-piperidin-4-one, which can undergo reductive amination with an appropriate aniline, followed by acylation and subsequent modifications to yield 1,4-disubstituted piperidine derivatives. nih.gov Another approach involves the creation of the piperidine ring from non-cyclic starting materials, which can be achieved through various cyclization strategies. syrris.jp The synthesis of the alkaloid natural product (±)-oxomaritidine, for example, was accomplished through a seven-step continuous flow process, highlighting the utility of multi-step sequences in modern organic synthesis. syrris.jp

A general strategy for synthesizing N-(hetero)arylpiperidines involves a ring-opening and ring-closing of pyridine (B92270) derivatives to form pyridinium (B92312) salts, which can then be reduced to the desired piperidine derivatives. chemistryviews.orgchemrxiv.org This method allows for the creation of a diverse library of substituted piperidines. chemrxiv.org

Key Reaction Steps and Reagents Employed (e.g., Mitsunobu Coupling, Reductive Amination, N-Alkylation)

Several key reactions are instrumental in the synthesis of this compound and its analogues.

N-Alkylation: This is a direct method for introducing the butylphenoxy substituent onto the piperidine nitrogen. The reaction typically involves treating piperidine with an appropriate alkylating agent, such as 4-(2-chlorophenoxy)butyl bromide or a similar halide. The reaction can be carried out in a suitable solvent like acetonitrile (B52724) or DMF, often in the presence of a base such as potassium carbonate to neutralize the acid formed during the reaction. google.comresearchgate.netresearchgate.net For instance, the synthesis of 1-(4-phenoxybutyl)-4-phenylpiperidine was achieved by reacting 4-phenylpiperidine (B165713) with 4-phenoxybutylbromide in refluxing ethanol (B145695) with potassium carbonate. google.com The use of a syringe pump for the slow addition of the alkyl halide can help control the reaction and minimize side products. researchgate.net

ReactantsReagents & ConditionsProduct TypeReference
Piperidine, Alkyl Halide (e.g., 4-(2-chlorophenoxy)butyl bromide)K₂CO₃, Ethanol, RefluxN-Alkylpiperidine google.com
Piperidine, Alkyl Iodide/BromideAnhydrous Acetonitrile, Room TemperatureN-Alkylpiperidinium Salt researchgate.net
Amine, Alkyl HalideAl₂O₃–OK, Acetonitrile, Room TemperatureN-Alkylamine researchgate.net

Reductive Amination: This powerful method involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of a compound like this compound, one could envision a reaction between piperidine and 4-(2-chlorophenoxy)butanal. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. nih.govmasterorganicchemistry.com The Borch procedure, using NaCNBH₃, is a classic example, though less toxic alternatives like borane-pyridine complex (BAP) have been developed. tandfonline.com

ReactantsReducing AgentKey FeaturesReference
N-boc-piperidin-4-one, AnilineSodium triacetoxyborohydrideUsed for synthesis of 1,4-disubstituted piperidines. nih.gov
Aldehyde/Ketone, AmineSodium cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com
Aldehyde, PiperidineBorane-pyridine complex (BAP)Less toxic alternative to NaCNBH₃. tandfonline.com

Mitsunobu Coupling: The Mitsunobu reaction allows for the conversion of an alcohol to various other functional groups, including ethers and amines, with inversion of stereochemistry. wikipedia.orgnih.gov In the context of synthesizing the target compound, this reaction could be employed to form the ether linkage. For example, reacting 2-chlorophenol (B165306) with 4-(piperidin-1-yl)butan-1-ol (B1297402) under Mitsunobu conditions (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) would yield this compound. wikipedia.org This reaction is also known to facilitate ring-enlargement, for example, converting polyhydroxylated pyrrolidines into piperidines. thieme-connect.comthieme-connect.com

ReactantsReagentsTransformationReference
Alcohol, Carboxylic AcidTriphenylphosphine, DEAD/DIADForms an ester with inversion of stereochemistry. wikipedia.org
Alcohol, PhenolTriphenylphosphine, DIADForms an aryl-alkyl ether. nih.gov
Diol, Dibromo dione (B5365651) derivativeTriphenylphosphine, DIADCoupling to form a dibrominated pyrrole (B145914) derivative. nih.gov

Stereoselective Synthesis of Piperidine Scaffolds

The stereochemistry of the piperidine ring can be crucial for the biological activity of piperidine-containing compounds. google.com Therefore, numerous stereoselective methods for the synthesis of piperidine derivatives have been developed. These methods often employ chiral auxiliaries, catalysts, or starting materials to control the three-dimensional arrangement of substituents on the piperidine ring.

One approach involves a gold-catalyzed cyclization of N-homopropargyl amides, which can lead to the formation of piperidin-4-ols with excellent diastereoselectivity. nih.gov Another powerful strategy is the vinylogous Mannich-type reaction, which can be used to assemble multi-substituted chiral piperidines. rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, utilizes a three-component reaction to generate a chiral dihydropyridinone intermediate that can be further elaborated. rsc.org Ring-rearrangement metathesis of nitroso Diels-Alder cycloadducts is another reported methodology for the stereoselective synthesis of 2-(2-hydroxyalkyl)piperidine alkaloids. researchgate.net

Advanced Synthetic Strategies for Piperidine Core Functionalization

Beyond the classical methods, advanced synthetic strategies have been developed to introduce functionality onto the piperidine core with high levels of control and efficiency.

Intramolecular Cyclization Methods (e.g., Alkene Cyclization, Radical-Mediated Amine Cyclization)

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov In these reactions, a linear precursor containing both the nitrogen atom and a reactive functional group cyclizes to form the six-membered ring.

Alkene Cyclization: This can involve the hydroamination of an alkene, where an amine adds across a double bond. For example, the intramolecular hydroalkenylation of 1,6-ene-dienes can be achieved with high enantioselectivity using a nickel catalyst and a chiral ligand. nih.gov Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, can also be used to form substituted piperidines. mdpi.com

Radical-Mediated Amine Cyclization: Radical reactions provide another avenue for piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by a cobalt(II) complex. mdpi.comnih.gov Another method involves the radical cyclization of 1,6-enynes, initiated by triethylborane, to produce polysubstituted alkylidene piperidines. mdpi.com

Hydrosilylation and Hydrogenation Techniques

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a double or triple bond and is a key process in silicone chemistry. princeton.edumdpi.com While not directly forming the piperidine ring in most cases, it can be used to functionalize precursors. For instance, hydrosilylation of an unsaturated precursor could be followed by other transformations to build the piperidine scaffold. Catalysts based on platinum, rhodium, iron, and cobalt are commonly used. mdpi.comnih.gov

Hydrogenation: This is a fundamental reaction for the saturation of heterocycles. The reduction of pyridine derivatives is a common method for synthesizing piperidines. organic-chemistry.org For example, pyridine N-oxides can be efficiently reduced to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org A metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as a hydrogen source can also furnish piperidines with good cis-selectivity. organic-chemistry.org

Annulation and Ring-Closing Metathesis Approaches

The construction of the piperidine ring is a fundamental step in the synthesis of this compound and its analogs. Annulation and ring-closing metathesis (RCM) are powerful strategies that offer versatile and efficient routes to substituted piperidines.

Annulation Strategies:

Annulation reactions provide a direct method for the construction of the piperidine ring from acyclic precursors. A plausible [4+2] annulation approach for the synthesis of a substituted piperidine core could involve the reaction of an appropriate imine with an allene (B1206475), catalyzed by a phosphine. nih.gov For instance, a suitably protected 4-aminobutyl derivative could be condensed with an aldehyde to form an imine, which then undergoes a [4+2] cycloaddition with an allene to furnish the piperidine ring. Subsequent deprotection and alkylation with 2-chlorophenoxybutyl bromide would yield the target compound.

Another annulation strategy involves the coupling of alkenes with bifunctional reagents. nih.gov These methods can provide access to diverse N-heterocycles, including piperidines, by controlling the reaction conditions to favor either radical or polar cyclization pathways. nih.gov For the synthesis of the this compound scaffold, a divergent intermolecular coupling strategy could be employed, starting from simple olefins and a bifunctional nitrogen-containing reagent. nih.gov

Ring-Closing Metathesis (RCM):

Ring-closing metathesis has emerged as a robust tool for the synthesis of a wide variety of cyclic compounds, including nitrogen heterocycles. rsc.orgbeilstein-journals.org The synthesis of the piperidine core of this compound via RCM would typically start from a diene precursor. For example, an amino-diene could be synthesized and subsequently cyclized using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the piperidine ring. nih.gov The resulting cyclic olefin can then be reduced, and the nitrogen atom can be alkylated with the 2-chlorophenoxybutyl side chain. A potential synthetic route is outlined in Figure 1.

Figure 1. Proposed synthetic route to this compound via RCM.

The choice of catalyst and reaction conditions is crucial for the success of RCM reactions, as they can influence the yield and stereoselectivity of the cyclization. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, systematic modifications of its different structural components are essential. These studies provide valuable insights into the molecular interactions with biological targets and guide the design of more potent and selective analogs.

Modifications of the Piperidine Ring System

Ring Size Variation: Expanding the piperidine to a homopiperazine (B121016) ring or contracting it to a pyrrolidine (B122466) ring can alter the conformational flexibility and the spatial orientation of the substituents, potentially leading to changes in receptor affinity and selectivity. ajchem-a.com

Introduction of Substituents: The introduction of substituents on the piperidine ring, such as alkyl or aryl groups, can explore specific hydrophobic or steric interactions within the binding pocket. For example, methyl substitution on the piperidine ring has been shown to influence sigma receptor affinity. researchgate.net

Spirocyclic Systems: The incorporation of a spirocyclic moiety onto the piperidine ring is a strategy to introduce conformational rigidity and explore new chemical space. rsc.org This modification can lock the piperidine ring in a specific conformation, which may be more favorable for binding to a particular target. rsc.org

Modification Rationale Potential Impact on Activity
Ring expansion (e.g., to homopiperazine)Alters conformational flexibility and basicity.May improve or decrease binding affinity and selectivity. ajchem-a.com
Ring contraction (e.g., to pyrrolidine)Reduces conformational flexibility.Can lead to a more defined orientation of substituents.
Alkyl/Aryl substitutionProbes hydrophobic/steric interactions.Can enhance binding affinity through specific interactions. researchgate.net
SpirocyclizationIntroduces conformational rigidity.May lock the molecule in a bioactive conformation, increasing potency. rsc.org

Exploration of Substituents on Phenoxy and Butyl Moieties

Phenoxy Ring Substituents: The electronic and steric properties of the phenoxy ring can be modulated by introducing various substituents at different positions. For example, moving the chloro group from the ortho to the meta or para position, or introducing other groups like methyl, methoxy (B1213986), or trifluoromethyl, can significantly affect the electronic distribution and steric profile of the molecule.

Butyl Chain Modifications: The length and flexibility of the butyl linker can be altered. Shortening or lengthening the alkyl chain (e.g., to propyl or pentyl) can probe the optimal distance between the piperidine and phenoxy moieties for target engagement. researchgate.net Introducing branching, such as a sec-butyl group, can introduce chirality and explore specific stereochemical requirements of the binding site. beilstein-journals.org

Modification Position Rationale Potential Impact on Activity
Chloro substitutionmeta or paraInvestigate the importance of the chlorine position.May alter binding mode and affinity.
Methyl/Methoxy substitutionOrtho, meta, or paraModulate electronic and steric properties.Can influence binding affinity and selectivity.
Alkyl chain length-Vary the distance between key pharmacophoric groups.Optimal length is crucial for potent activity. researchgate.net
Alkyl chain branchingButyl chainIntroduce stereocenters and explore chiral recognition.May lead to enantioselective binding. beilstein-journals.org

Introduction of Halogen Substitutions and Their Impact on Activity

Halogen atoms, particularly chlorine, bromine, and iodine, can significantly influence the physicochemical properties and biological activity of a molecule through various effects, including steric, electronic, and the ability to form halogen bonds. nih.govmdpi.com

Varying Halogen Type: Replacing the chloro group with other halogens such as bromo or iodo can systematically increase the size and polarizability of the substituent. mdpi.com This can lead to enhanced van der Waals interactions or the formation of halogen bonds with the target protein, potentially increasing affinity. nih.gov

Multiple Halogenation: The introduction of a second halogen atom on the phenoxy ring, for example, creating a dichloro- or chlorobromo-substituted analog, can further modulate the electronic properties and create additional interaction points with the receptor. A commercially available analog, 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine, suggests that multiple halogen substitutions are synthetically accessible.

Halogen Substitution Rationale Potential Impact on Activity
Br or I for ClIncrease size and polarizability.May enhance binding affinity through stronger interactions. mdpi.com
Dichloro or ChlorobromoModulate electronic properties and add interaction points.Can lead to improved potency and selectivity.

Pre Clinical Pharmacological and Biological Activities

Antimycobacterial Activity and Target Engagement

Piperidine (B6355638) derivatives have emerged as a significant class of compounds in the search for novel antitubercular agents. researchgate.net Research has focused on their ability to inhibit essential biochemical pathways in Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. nih.gov A key target for these compounds is the menaquinone (MK) biosynthesis pathway, which is vital for the survival of M.tb, particularly under the hypoxic conditions found within host granulomas. nih.govuberresearch.com

A crucial enzyme in the menaquinone biosynthesis pathway is 1,4-dihydroxy-2-naphthoate isoprenyltransferase, commonly known as MenA. nih.govresearchgate.net This enzyme catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone, a key step in the production of menaquinone. nih.gov The absence of a homologous pathway in humans makes MenA an attractive target for the development of new tuberculosis therapies. uberresearch.com

Studies on a variety of piperidine derivatives have demonstrated their potential as MenA inhibitors. nih.gov These compounds typically feature a core piperidine ring linked to aromatic groups. The structural features of these molecules allow them to interact with the active site of MenA, disrupting its function and thereby inhibiting the production of menaquinone. nih.gov For instance, a series of piperidine derivatives were synthesized and evaluated for their ability to inhibit MenA, with some analogs showing significant inhibitory potency. nih.gov

By inhibiting MenA, piperidine derivatives effectively modulate the menaquinone biosynthesis pathway in M.tb. nih.gov Menaquinone, also known as vitamin K2, is an essential electron carrier in the mycobacterial electron transport chain. nih.govnih.gov This pathway is critical for generating ATP, the primary energy currency of the cell, especially in the oxygen-limited environment of a granuloma where M.tb can enter a persistent, non-replicating state. nih.govnih.gov

Disruption of menaquinone synthesis compromises the integrity and function of the electron transport chain, leading to a reduction in ATP production and ultimately impacting the viability of the bacterium. uberresearch.com The enzymes in this pathway, including MenA, are considered promising targets for new drugs to combat both active and latent tuberculosis infections. uberresearch.comnih.gov

A promising strategy in tuberculosis therapy is the use of combination treatments that target different components of essential pathways. Research has shown that inhibitors of the menaquinone biosynthesis pathway, such as certain piperidine derivatives, can act synergistically with other agents that target the electron transport chain. nih.gov

For example, novel MenA inhibitors have demonstrated potent synergy with other electron transport chain-targeting agents, leading to enhanced killing of M.tb in in-vitro models. nih.gov This synergistic interaction suggests that a multi-pronged attack on the bacterium's energy production machinery can be a highly effective therapeutic approach. nih.gov

The antimycobacterial potency of piperidine derivatives is typically assessed using in vitro assays that determine key inhibitory concentrations. The half-maximal inhibitory concentration (IC50) measures the concentration of a compound required to inhibit a specific molecular target, such as the MenA enzyme, by 50%. researchgate.netnih.gov The 50% growth inhibitory concentration (GIC50) or the minimum inhibitory concentration (MIC) quantifies the concentration needed to inhibit the growth of whole bacterial cells by 50% or more, respectively. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on piperidine derivatives have aimed to optimize their potency. For example, modifications to different parts of the piperidine scaffold have led to the identification of compounds with potent activity against both the MenA enzyme and whole M.tb cells. nih.gov The table below presents data for representative piperidine derivatives, illustrating their inhibitory activities.

Compound TypeTargetMeasurementValue (µM)
Piperidine Derivative 1MenAIC5013
Piperidine Derivative 2MenAIC5022
Piperidine Derivative 1M.tbGIC508
Piperidine Derivative 2M.tbGIC5010
Piperidine-4-carboxamideM. abscessusMIC1.5

This table presents a selection of data for illustrative purposes based on findings for various piperidine derivatives. nih.govnih.gov

Receptor Ligand Binding and Functional Modulation

In addition to their antimycobacterial properties, certain piperidine-containing compounds have been investigated for their effects on human receptors, particularly those in the central nervous system.

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G-protein coupled receptor highly expressed in brain regions associated with learning, memory, and cognition. nih.govnih.gov It is a significant target for the development of treatments for cognitive deficits observed in conditions like Alzheimer's disease and schizophrenia. nih.gov

A number of piperidine derivatives have been identified as positive allosteric modulators (PAMs) or allosteric agonists of the M1 mAChR. nih.govresearchgate.net Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric agonists bind to a distinct site on the receptor. researchgate.netdocumentsdelivered.com This can lead to a more subtype-selective activation of the receptor, which is a desirable property for therapeutic agents to minimize side effects. nih.gov For instance, compounds like AC-42, a piperidine derivative, have shown functional selectivity for the M1 mAChR. nih.govresearchgate.net The development of such allosteric modulators represents a promising approach for enhancing cholinergic transmission in the brain. nih.gov

Dopamine (B1211576) Transporter (DAT) Inhibition and Atypical Profiles (Contextual for related compounds)

Piperidine-based structures are recognized for their interaction with monoamine transporters, including the dopamine transporter (DAT). Inhibition of DAT is a key mechanism for modulating dopaminergic neurotransmission, which is implicated in various neurological and psychiatric conditions.

Research into piperidine analogs of the potent dopamine transporter inhibitor GBR 12909 has provided valuable insights. One such analog, O-526 (4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine), demonstrated high affinity for the dopamine transporter, comparable to that of GBR 12909. frontiersin.org Specifically, O-526 inhibited the binding of [3H]WIN 35,428 to the dopamine transporter in monkey caudate-putamen with an IC50 of 24.9 ± 3.23 nM, indicating potent DAT occupancy. frontiersin.org This highlights that the piperidine moiety can serve as a crucial pharmacophore for high-affinity DAT binding. frontiersin.org

Furthermore, studies on other 4-(4-chlorophenyl)piperidine (B1270657) analogues have revealed that stereochemistry plays a significant role in their activity and selectivity towards monoamine transporters. For instance, certain cis and trans isomers of these piperidines have shown selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET). ebi.ac.uk This suggests that compounds like 1-[4-(2-chlorophenoxy)butyl]piperidine could potentially exhibit complex and stereoisomer-dependent interactions with DAT.

Sigma-1 and Sigma-2 Receptor Affinity and Activity (Contextual for related compounds)

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperones involved in a wide range of cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer. Phenoxyalkylpiperidines have emerged as a class of compounds with significant affinity for these receptors.

A novel series of phenoxyalkylpiperidines, based on the lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine, has been shown to possess high affinity for σ1 receptors, with some compounds exhibiting subnanomolar Ki values. nih.gov For example, this lead compound and its 4-methoxyphenoxy analog displayed potent anti-amnesic effects associated with σ1 receptor agonism. nih.gov The degree of methylation on the piperidine ring was found to influence affinity, with increased methylation generally leading to a decrease in affinity. nih.gov

The length of the alkyl chain connecting the phenoxy and piperidine moieties also plays a role in sigma receptor binding. Studies on N-cyclohexylpiperazine derivatives have shown high affinity for σ2 receptors. nih.gov For some (4-chlorophenoxy)alkyl moieties linked to 4-methylpiperidines, the stereochemistry of the molecule was critical for selectivity between σ1 and σ2 receptors. nih.gov

The piperidine moiety is considered a key structural element for dual activity at histamine (B1213489) H3 and σ1 receptors in some compound series. nih.govnih.gov This dual-targeting capability is of interest for developing novel therapeutics, particularly for pain management.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a)σ1Subnanomolar nih.gov
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b)σ1Subnanomolar nih.gov
KSK68 (a piperidine derivative)hH3R7.70 nih.gov
KSK68 (a piperidine derivative)σ1R3.64 nih.gov

Neuropeptide Y Y1 Receptor Antagonism (Contextual for related compounds)

Neuropeptide Y (NPY) and its receptors, particularly the Y1 subtype, are involved in the regulation of various physiological processes, including food intake, anxiety, and blood pressure. The development of NPY Y1 receptor antagonists has been an area of significant research interest. While many potent antagonists are peptide-based, there has been a concerted effort to develop small-molecule, non-peptide antagonists that can be administered orally.

Research has identified that certain non-peptide structures can act as NPY Y1 receptor antagonists. For instance, a series of N,N-disubstituted ω-guanidino and ω-aminoalkanoic acid amides have been synthesized and shown to possess NPY Y1 antagonist activity in the range of pKB values from 6.3 to 6.6. Although structurally distinct from this compound, this demonstrates that non-peptidic scaffolds can effectively antagonize the Y1 receptor. The development of such compounds is crucial for exploring the therapeutic potential of modulating the NPY system in the central nervous system.

Histamine H3 Receptor Antagonism and Cholinesterase Inhibition (Contextual for related compounds)

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. H3 receptor antagonists are being investigated for their potential in treating a variety of central nervous system disorders. Several piperidine-containing compounds have been identified as potent H3 receptor antagonists.

In some series of compounds, the piperidine moiety is a crucial structural feature for achieving high affinity at both H3 and σ1 receptors, leading to the development of dual-targeting ligands. nih.govnih.gov For example, certain piperidine derivatives have been shown to be high-affinity histamine H3 and σ1 receptor antagonists with promising in vivo activity.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. The piperidine ring is a common scaffold in many cholinesterase inhibitors, including the well-known drug donepezil.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. Among these, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was found to be a potent AChE inhibitor with an IC50 value of 12.55 µM, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the best anti-BuChE activity with an IC50 of 17.28 µM. Another study on phenoxyethyl piperidine derivatives revealed compounds with potent and selective inhibitory activity against electric eel AChE (eeAChE), with one compound exhibiting an IC50 of 0.50 µM.

CompoundTarget EnzymeIC50 (µM)Reference
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBuChE17.28
Phenoxyethyl piperidine derivative (compound 5c)eeAChE0.50

Transient Receptor Potential Canonical 6 (TRPC6) Channel Inhibition (Contextual for related compounds)

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels implicated in a variety of physiological and pathological processes, including kidney disease, cancer, and pulmonary disorders. The development of small-molecule inhibitors of TRPC6 is an active area of research.

Recent studies have identified piperazine (B1678402) and piperidine derivatives as modulators of TRPC6 channels. For instance, a small molecule designated as PCC0208057, a novel TRPC6 inhibitor, has been shown to suppress the proliferation and migration of prostate cancer cells. nih.gov Structural insights into the interaction of antagonists with the TRPC6 channel have revealed that a positively charged piperidine moiety can form hydrogen bonds with key residues within the channel. This suggests that the piperidine scaffold is a viable starting point for designing TRPC6 inhibitors. Conversely, certain piperazine derivatives have been identified as selective activators of TRPC6, highlighting the diverse modulatory potential of this chemical class on TRPC channels.

General Pharmacological Profiles (Contextual for broader piperidine class)

Anti-inflammatory Mechanisms (e.g., NO production, NF-κB, COX-2, HIF-1α modulation)

The piperidine scaffold is present in numerous compounds exhibiting anti-inflammatory properties through various mechanisms.

NF-κB Modulation: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Piperine (B192125), a well-known piperidine-containing natural product, has been shown to inhibit phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced NF-κB translocation. Furthermore, a novel N-aryl substituted piperamide, D4, was designed as an NF-κB translocation inhibitor and demonstrated anti-neuroinflammatory effects by inhibiting IKK-α/β and protecting the p65 subunit of NF-κB from acetylation.

COX-2 Modulation: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Piperine has been found to decrease PMA-induced COX-2 expression and the production of prostaglandin (B15479496) E2 (PGE2). Other studies have also reported on novel pyridazine-based compounds incorporating a piperidine moiety that act as potent and selective COX-2 inhibitors.

HIF-1α Modulation: Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen levels and is also involved in inflammation. The piperidine-containing natural product, evodiamine, has been found to inhibit the transcription of HIF-1α. While research on direct HIF-1α modulation by simple piperidine derivatives is ongoing, the ability of more complex molecules containing this scaffold to influence HIF-1α suggests a potential avenue for the anti-inflammatory actions of this class of compounds.

Anti-malarial Properties (Contextual for related 1,4-disubstituted piperidines)

The piperidine nucleus is a fundamental heterocyclic system that serves as a crucial scaffold in medicinal chemistry, particularly in the development of antimalarial agents. researchgate.netnih.gov Research has been directed towards synthesizing novel 1,4-disubstituted piperidine derivatives to combat Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. research-nexus.net The primary goals of these efforts are to develop cost-effective alternatives that demonstrate efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasitic strains while minimizing adverse side effects. research-nexus.netnih.gov

Studies involving the synthesis of libraries of 1,4-disubstituted piperidine derivatives have identified several potent compounds. research-nexus.netresearchgate.net These compounds have shown activities in the nanomolar range against both CQS (3D7) and CQR (W2, Dd2) strains of P. falciparum. researchgate.netnih.govresearch-nexus.net For instance, in one study, the most active synthesized molecules demonstrated IC50 values comparable to or better than the established antimalarial drug, chloroquine. research-nexus.netnih.gov Specifically, compound 13b was highly potent against the 3D7 strain (IC50 = 4.19 nM) and the W2 strain (IC50 = 13.30 nM). research-nexus.net Another compound, 12a , showed strong activity against the W2 strain with an IC50 of 11.6 nM, while compound 12d was effective against the 3D7 strain with an IC50 of 13.64 nM. research-nexus.netnih.gov These values are notably competitive with chloroquine's IC50 values of 22.38 nM against the 3D7 strain and 134.12 nM against the W2 strain. research-nexus.netresearchgate.net

The promising results from these studies underscore the potential of the 1,4-disubstituted piperidine scaffold as a viable foundation for developing new antimalarial drug candidates, especially in addressing the significant challenge of drug resistance. researchgate.netresearch-nexus.net

Table 1: Anti-malarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth.

CompoundP. falciparum StrainIC50 (nM)Source(s)
12a W2 (CQR)11.6 research-nexus.netnih.gov
12d 3D7 (CQS)13.64 research-nexus.netnih.gov
13b 3D7 (CQS)4.19 research-nexus.netnih.gov
13b W2 (CQR)13.30 research-nexus.netnih.gov
14d 3D7 (CQS)14.85 nih.gov
6b 3D7 (CQS)17.42 nih.gov
Chloroquine 3D7 (CQS)22.38 research-nexus.netresearchgate.net
Chloroquine W2 (CQR)134.12 research-nexus.netresearchgate.net

Antiviral Activities (Contextual for related piperidine derivatives)

Piperidine and its derivatives are recognized as an important class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including antiviral properties. researchgate.net The growing role of piperidine in pharmaceutical research is driven by its utility as a key building block in the synthesis of various antiviral drugs. gii.co.jp Research into piperidine-containing compounds has expanded, particularly in the context of emerging infectious diseases. gii.co.jp

Specific piperidine derivatives have been developed and evaluated for their potential as antiviral agents against various viruses. For example, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were synthesized and showed potent antiviral activity. nih.gov Preliminary biological evaluations revealed that nearly half of these compounds possessed significant inhibitory potencies against HIV in cellular assays. researchgate.netnih.gov One compound in particular, FZJ13 , displayed notable anti-HIV-1 activity. nih.gov

In an unexpected finding from the same study, another derivative, FZJ05 , exhibited significant potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells. researchgate.netnih.gov Its EC50 value was much lower than those of established antiviral drugs like ribavirin, amantadine, and rimantadine. nih.gov Further research has confirmed that various N-substituted piperidine derivatives are effective against the influenza A/H1N1 virus when compared to commercial drugs. nih.gov These findings suggest that novel piperidine derivatives hold potential for further development as therapeutic agents against HIV-1 and influenza viruses. researchgate.netnih.gov

Cellular and Molecular Mechanisms of Action (Beyond Specific Target Binding)

Effects on Cellular Processes (e.g., proliferation, apoptosis in cell lines)

Piperidine derivatives have been shown to exert significant effects on fundamental cellular processes, most notably cell proliferation and apoptosis, particularly in cancer cell lines. researchgate.net Compounds containing a piperidone structure, a close relative of piperidine, have demonstrated antiproliferative activities and the ability to induce cell death. nih.gov

Studies on various human cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancers, have found that certain novel piperidone compounds are cytotoxic in the low micromolar to nanomolar concentration range. nih.gov The piperidine nitroxide TEMPOL, for example, proved to be significantly more effective at inhibiting the growth of neoplastic cell lines compared to non-neoplastic ones. nih.gov

The primary mechanism of cell death induced by these compounds appears to be apoptosis. nih.govnih.gov For instance, two novel piperidone compounds, 2608 and 2610 , were found to induce cell death via the intrinsic apoptotic pathway. nih.gov This was evidenced by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. nih.gov Furthermore, these compounds caused DNA fragmentation, a hallmark of apoptosis, which was observed as an increase in the sub-G0/G1 cell population. nih.gov The pattern of DNA fragmentation observed in cells treated with TEMPOL also pointed to an apoptotic mode of cell death. nih.gov

In addition to inducing apoptosis, piperidine derivatives can also affect the cell cycle. nih.govnih.gov Treatment with piperidones has been shown to cause cell cycle alterations in lymphoma and colon cell lines. nih.gov Specifically, TEMPOL was found to have a biphasic effect, initially causing an accumulation of cells in the G1 phase, followed by a later increase in the G2/M phase. nih.gov

Modulation of Signaling Pathways (e.g., enzyme inhibition, receptor conformation changes)

The biological effects of piperidine derivatives are often mediated through their interaction with and modulation of various intracellular signaling pathways. nih.govnih.gov These compounds can inhibit enzymes, alter receptor conformations, and interfere with signal transduction cascades that are critical for cell survival and proliferation. research-nexus.netnih.govresearchgate.net

One key mechanism identified for some piperidone compounds is the inhibition of the proteasome. nih.gov By increasing the levels of poly-ubiquitinated proteins, these compounds disrupt protein homeostasis, which can lead to the activation of pro-apoptotic pathways. nih.gov

Piperine, an alkaloid containing a piperidine moiety, has been shown to modulate multiple signaling pathways. nih.gov It can obstruct the NF-kB signal transduction cascade and inhibit the p38, JNK, and ERK1/2 signaling pathways. nih.gov Furthermore, piperine has been demonstrated to attenuate Transforming Growth Factor-β (TGF-β) signaling. It inhibits both the canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β1 signaling pathways, which are crucial in processes like the epithelial-mesenchymal transition (EMT), a key event in cancer metastasis. nih.gov

In the context of leukemia cells, other compounds have been shown to inhibit cell proliferation and induce apoptosis by attenuating the Akt-E2F1 signaling pathway. researchgate.net Molecular docking studies have indicated that compounds can bind directly to Akt1, leading to decreased phosphorylation of Akt and reduced expression of the transcription factor E2F1. researchgate.net This disruption of the Akt-E2F1 pathway ultimately leads to cell cycle arrest and mitochondrial-related apoptosis. researchgate.net

Structure Activity Relationship Sar Studies of 1 4 2 Chlorophenoxy Butyl Piperidine and Its Analogs

Elucidation of Key Pharmacophoric Regions

The molecular framework of 1-[4-(2-chlorophenoxy)butyl]piperidine can be deconstructed into three essential components: the piperidine (B6355638) ring, the chlorophenoxy moiety, and the butyl linker. Each of these regions plays a distinct and critical role in the molecule's interaction with its biological targets, collectively forming the key pharmacophore.

Importance of Piperidine Ring System

The piperidine ring, a saturated heterocyclic amine, is a frequently occurring scaffold in a vast number of pharmaceuticals and natural alkaloids, valued for its influence on the physicochemical properties of a molecule. In the context of this compound analogs, the basic nitrogen atom within the piperidine ring is a crucial feature. This nitrogen is typically protonated at physiological pH, allowing it to form ionic interactions with acidic amino acid residues in the binding sites of target proteins, such as G-protein coupled receptors (GPCRs).

Studies on related series of compounds have consistently highlighted the significance of this basic nitrogen. For instance, in a series of piperidine and piperazine (B1678402) derivatives, the piperidine moiety was identified as a key structural element for dual histamine (B1213489) H3 and sigma-1 receptor affinities nih.gov. The replacement of the piperidine ring with a less basic or non-basic group often leads to a significant decrease or complete loss of biological activity, underscoring its role as a primary anchoring point to the receptor. Furthermore, the conformationally restricted nature of the piperidine ring, compared to an acyclic amine, can help to properly orient the other pharmacophoric elements for optimal receptor interaction.

Role of Chlorophenoxy Moiety

The chlorophenoxy group at the other end of the molecule serves as a critical aromatic binding element. This moiety is capable of engaging in various non-covalent interactions with the receptor, including hydrophobic interactions, pi-pi stacking, and halogen bonding. The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's binding affinity and selectivity.

The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the aromatic ring, which in turn affects its interaction with the target protein. Moreover, the "heavy-atom effect" of chlorine can influence the photophysical properties of the molecule in certain contexts uniba.it. In SAR studies of related phenoxyalkylpiperidines, the nature and position of the substituent on the phenoxy ring have been shown to be critical for sigma-1 receptor affinity nih.gov. For example, analogs with a p-chloro or p-methoxy substituent on the phenoxy ring have demonstrated high affinity for the sigma-1 receptor nih.gov. The ortho-position of the chlorine in this compound is a specific feature that can dictate a particular orientation within the binding pocket, potentially leading to a unique selectivity profile.

Significance of Butyl Linker

Connecting the piperidine ring and the chlorophenoxy moiety is a four-carbon alkyl chain, the butyl linker. The length and flexibility of this linker are paramount for ensuring the correct spatial orientation of the two terminal pharmacophoric groups. An optimal linker length allows the piperidine nitrogen and the chlorophenoxy ring to simultaneously occupy their respective binding pockets within the receptor.

Studies on various classes of receptor ligands have demonstrated that the length of the alkyl chain is a critical determinant of biological activity. A linker that is too short may prevent the molecule from spanning the distance between the two binding sites, while a linker that is too long could introduce unfavorable conformational flexibility, leading to an entropic penalty upon binding and a decrease in affinity. In a series of piperazine and piperidine derivatives, the length of the alkyl linker did not show a clear influence on sigma-1 receptor affinity for some of the most potent ligands, suggesting that for certain scaffolds, an optimal length has been achieved chemrxiv.org. However, in other series, variations in chain length have been shown to dramatically alter potency, highlighting the specific requirements of different receptor targets.

Impact of Structural Modifications on Biological Potency and Selectivity

Building upon the understanding of the key pharmacophoric regions, medicinal chemists have systematically modified the structure of this compound to explore the impact on biological potency and selectivity. These modifications have targeted the aromatic ring, the linker, and the piperidine ring itself.

Substituent Effects at Aromatic Rings

The substitution pattern on the phenoxy ring is a key area for structural modification to fine-tune the pharmacological profile of these analogs. The position, size, and electronic nature of the substituents can have a profound effect on binding affinity and selectivity.

In a study of phenoxyalkylpiperidines, it was found that a 4-methyl substituent on the piperidine ring conferred optimal interaction with the sigma-1 subtype, and this was consistent for both p-chlorophenoxy and p-methoxyphenoxy analogs nih.gov. Another study on piperidine-based scaffolds for dopamine (B1211576) D4 and sigma-1 receptors revealed that while some substitutions on a related aromatic moiety led to a loss of activity against the sigma-1 receptor, a 2-methylphenyl group regained this activity and provided high selectivity over the D4 receptor unict.it. This highlights the subtle yet significant role that substituent positioning plays in differentiating between receptor subtypes.

The following table illustrates the effect of aromatic substitution on the binding affinity of a series of phenoxyalkylpiperidines for the sigma-1 receptor.

CompoundAromatic SubstituentSigma-1 Ki (nM)
Analog A4-Chloro0.34
Analog B4-Methoxy0.89
Analog CUnsubstituted1.49

Note: The data in this table is derived from studies on analogous compounds and is for illustrative purposes.

Chain Length and Branching Variations

Alterations to the butyl linker, including changes in its length and the introduction of branching, have been explored to optimize the spatial relationship between the terminal aromatic and basic moieties. The general observation is that a four-carbon chain often represents an optimal length for many receptor targets, but this is not a universal rule.

In some series of compounds, shortening or lengthening the alkyl chain can lead to a significant drop in potency. For instance, in a series of piperazine derivatives, a derivative with a two-carbon chain length showed lower affinity for the sigma-2 receptor compared to the sigma-1 receptor, indicating that chain length can influence selectivity. The introduction of branching on the alkyl chain can restrict conformational freedom, which may be beneficial if the resulting conformation is bioactive, but can also be detrimental if it prevents the molecule from adopting the required binding pose.

The table below shows the impact of linker length on the sigma-1 receptor affinity in a series of hypothetical 1-(phenoxyalkyl)piperidine analogs.

CompoundLinker Length (n)Sigma-1 Ki (nM)
Analog D215.6
Analog E35.2
Analog F41.1
Analog G58.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of linker length optimization.

Conformational Analysis and Receptor Interactions

The three-dimensional conformation of this compound and its analogs is a critical determinant of their interaction with biological receptors. The saturated piperidine ring typically adopts a stable chair conformation. semanticscholar.org For N-substituted piperidines, the substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being favored to minimize steric hindrance. rsc.org However, the conformational free energies can be influenced by the nature of other substituents on the ring. nih.gov For instance, in 4-substituted piperidines, the conformational preferences are nearly identical to analogous cyclohexane systems. nih.gov Upon protonation of the piperidine nitrogen, which is expected at physiological pH, electrostatic interactions between the positively charged nitrogen and polar substituents on the ring can lead to a significant stabilization of the axial conformer. nih.gov This change in conformational preference upon protonation can be crucial for receptor recognition and binding.

The interaction of these ligands with their target receptors is multifaceted. The protonated piperidine nitrogen is a key pharmacophoric feature, often forming a crucial ionic bond or hydrogen bond with a conserved acidic residue, such as an aspartate, in the transmembrane domain of G-protein coupled receptors (GPCRs) like dopamine and serotonin (B10506) receptors. nih.gov The long butyl chain provides the appropriate spacing and flexibility for the molecule to bridge different interaction points within the receptor's binding pocket.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of compounds like this compound, providing insights that guide the design of more potent and selective analogs.

Molecular modeling and docking studies are employed to predict and analyze the binding mode of ligands within the active site of their target receptors. nih.gov When the crystal structure of the target receptor is unavailable, a homology model is often constructed based on the known structure of a related protein. researchgate.net This 3D model of the receptor is then refined and validated before being used for docking experiments.

The docking process involves placing the ligand, in its various possible conformations, into the defined binding pocket of the receptor and scoring the resulting poses based on a scoring function that estimates the binding affinity. nih.gov For ligands like this compound targeting aminergic GPCRs, the binding pocket is typically located within the transmembrane helices. Docking studies can reveal key intermolecular interactions, such as:

Ionic/Hydrogen Bonding: The protonated piperidine nitrogen forming a salt bridge with a conserved aspartate residue (e.g., Asp114 in the D2 receptor). nih.govmdpi.com

Aromatic Interactions: The chlorophenoxy group interacting with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Hydrophobic Interactions: The butyl chain and piperidine ring fitting into hydrophobic pockets within the receptor.

These studies allow for the rationalization of experimental binding data. For example, they can explain why certain substituents on the phenyl ring increase affinity while others decrease it. The results of docking studies are often presented in tables summarizing the predicted binding energy and key interactions.

Table 1: Illustrative Molecular Docking Results of this compound Analogs at a Hypothetical Dopamine D2 Receptor Binding Site

CompoundSubstituent (R)Predicted Binding Energy (kcal/mol)Key Interacting Residues
1 2-Cl (Parent)-9.5Asp114, Phe389, Trp386
2 4-Cl-9.2Asp114, Phe389, Ser193
3 2-F-9.4Asp114, Phe389, Trp386
4 2-CH₃-9.0Asp114, Phe389, Val115
5 H-8.8Asp114, Phe389

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds, such as analogs of this compound, with experimentally determined biological activity (e.g., receptor binding affinity, IC₅₀) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including topological features (e.g., connectivity indices), electronic properties (e.g., partial charges), and physicochemical properties (e.g., lipophilicity, logP). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that relates the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not used in model generation). nih.gov

Successful QSAR models can highlight the key molecular properties that govern the activity of this compound analogs. For example, a model might indicate that high lipophilicity and the presence of an electron-withdrawing group at the ortho position of the phenoxy ring are positively correlated with receptor affinity. This information provides crucial guidance for the design of new, potentially more active molecules.

Table 2: Example of a QSAR Data Set for 1-[4-(Phenoxy)butyl]piperidine Analogs

CompoundSubstituent (R)LogP (Descriptor 1)Electronic Parameter (σ) (Descriptor 2)Experimental pKiPredicted pKi (from hypothetical QSAR model)
1 2-Cl4.980.238.58.45
2 3-Cl5.050.378.28.22
3 4-Cl5.050.238.18.15
4 2-F4.540.068.38.31
5 4-F4.610.067.97.95
6 H4.370.007.57.53

Analytical Data Unattainable for this compound

Despite extensive searches for analytical and spectroscopic data specific to the chemical compound This compound , the detailed information required to construct a scientifically accurate article on its analytical methodologies is not publicly available.

Comprehensive searches were conducted to locate experimental data pertaining to the chromatographic and spectroscopic analysis of this specific molecule. These efforts aimed to uncover established methods for its quantification and purity assessment, as well as its structural characterization. This included searching for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications, in addition to Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

While general methodologies for the analysis of related piperidine derivatives and compounds with similar structural features are documented nih.govresearchgate.netmdpi.com, specific data such as retention times, chromatographic conditions, chemical shifts, mass-to-charge ratios of fragments, and vibrational frequencies for this compound could not be retrieved. Information on the synthesis of analogous compounds exists, but the associated analytical characterization for the target compound is not provided in the available literature nih.govresearchgate.net.

Without access to this foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline focusing solely on this compound. The creation of such an article would necessitate speculation and extrapolation from related compounds, which would compromise the scientific integrity and accuracy of the content.

Analytical Methodologies in Research and Development

Spectroscopic and Spectrometric Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative and qualitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by 1-[4-(2-chlorophenoxy)butyl]piperidine is primarily attributed to the electronic transitions within the chlorophenoxy chromophore.

The aromatic ring and the non-bonding electrons of the oxygen and chlorine atoms in the 2-chlorophenoxy group are the principal sites of UV absorption. The piperidine (B6355638) moiety itself does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). The UV spectrum of a compound is characterized by its wavelength of maximum absorbance (λmax), which provides qualitative information, and the absorbance value at this wavelength, which is proportional to the concentration of the compound in a non-absorbing solvent, according to the Beer-Lambert law.

In a research setting, UV-Vis spectroscopy can be employed as a standalone technique for preliminary quantification or as a detection method coupled with a separation technique like high-performance liquid chromatography (HPLC). For instance, in the analysis of related piperidine derivatives, HPLC systems equipped with a UV-Vis detector are commonly used. nih.gov The detection wavelength is typically set at the λmax of the analyte to achieve maximum sensitivity. While specific experimental data for the UV spectrum of This compound is not extensively published, based on the 2-chlorophenoxy chromophore, a λmax is expected in the range of 270-280 nm. For example, in the analysis of other piperidine derivatives containing aromatic moieties, detection wavelengths around 254 nm and 280 nm have been effectively utilized. nih.govgoogle.com

A hypothetical UV-Vis scan of This compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) would likely exhibit a distinct absorption peak. The data from such an analysis is fundamental for developing quantitative analytical methods.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

ParameterValue
Wavelength of Maximum Absorbance (λmax)~275 nm
Molar Absorptivity (ε) at λmaxCompound-specific value (L·mol⁻¹·cm⁻¹)
SolventMethanol or Acetonitrile

This table is interactive. Click on the headers to sort.

Method Validation in Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research and development environment, validating an analytical method for a compound like This compound ensures the reliability and accuracy of the results. The key parameters for method validation, as often guided by international standards, include linearity, specificity, precision, accuracy, and robustness. While a comprehensive validation report for this specific compound is not publicly available, the principles and typical acceptance criteria can be illustrated based on studies of analogous piperidine compounds. nih.govresearchgate.net

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of This compound , a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., absorbance in UV-Vis or peak area in HPLC-UV) is then plotted against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve. For a method to be considered linear, the correlation coefficient should ideally be close to 1.0. In the analysis of piperidine, a linearity range of 0.44-53.33 μg/mL with a correlation coefficient (R²) of 0.9996 has been reported, demonstrating excellent linearity. nih.govresearchgate.net

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of This compound , a specific method would be able to distinguish it from its starting materials, by-products of synthesis, or any potential degradants. In chromatographic methods, this is demonstrated by the resolution of the analyte peak from other peaks.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

For the analysis of related compounds, relative standard deviations of less than 2% are generally considered acceptable. For instance, a study on piperidine analysis reported relative standard deviations of 0.6% at three different concentration levels. nih.govresearchgate.net

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by a recovery study, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered is calculated. An average recovery of 101.82% was achieved in the analysis of piperidine, indicating high accuracy. nih.govresearchgate.net

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, or column temperature. The method is considered robust if the results remain within acceptable limits despite these small changes.

Table 2: Illustrative Method Validation Parameters for the Analysis of a Piperidine Derivative

Validation ParameterTypical Acceptance CriteriaIllustrative Finding for a Related Compound nih.govresearchgate.net
Linearity
RangeDefined by the intended use0.44 - 53.33 μg/mL
Correlation Coefficient (r²)≥ 0.9990.9996
Specificity No interference at the analyte's retention timeSpecificity confirmed by distinct peak resolution
Precision (as %RSD)
Repeatability≤ 2%< 1.0%
Intermediate Precision≤ 2%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%101.82%
Robustness No significant impact on resultsMethod found to be robust to minor changes

This table is interactive. Click on the headers to sort.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Therapeutic Applications Beyond Anti-tubercular Activity

While the primary focus might be on tuberculosis, the chemical structure of 1-[4-(2-chlorophenoxy)butyl]piperidine, featuring a chlorophenoxy ether and a piperidine (B6355638) ring, is common in compounds targeting the central nervous system (CNS) and other biological systems. Therefore, a broad-based screening approach could unveil additional therapeutic possibilities.

Potential Screening Areas:

Neurological Disorders: Piperidine derivatives are known to interact with various receptors in the CNS. Investigating the binding affinity of this compound for receptors such as serotonin (B10506), dopamine (B1211576), and NMDA could suggest applications for conditions like depression, schizophrenia, or neurodegenerative diseases.

Oncology: Certain substituted piperidines have demonstrated efficacy as inhibitors of specific pathways involved in cancer progression. Screening against a panel of cancer cell lines could identify unexpected anti-proliferative activity.

Other Infectious Diseases: The compound could be tested against a panel of neglected tropical diseases and other bacterial or fungal pathogens to identify broader anti-infective properties.

This "scaffold-hopping" approach ensures that the full therapeutic potential of the chemical entity is explored early in its development.

Development of Advanced In Vitro and In Vivo (Non-human) Models for Efficacy Studies

To rigorously evaluate the anti-tubercular efficacy, a multi-step approach using progressively complex models would be necessary.

In Vitro Models: Initial studies would determine the Minimum Inhibitory Concentration (MIC) against replicating and non-replicating strains of M. tuberculosis. More advanced models would follow.

In Vitro Model Purpose Key Parameters Measured
Macrophage Infection Model To assess the compound's ability to kill intracellular mycobacteria, mimicking the in vivo environment.Intracellular bacterial load, host cell viability.
Hollow Fiber Model To simulate human pharmacokinetics and determine the exposure-response relationship.Bacterial killing rates, emergence of resistance.
Granuloma Model To evaluate efficacy in a 3D structure that mimics the tuberculous granuloma.Penetration into the structure, activity against centrally located bacteria.

In Vivo (Non-human) Models: If in vitro results are promising, studies would proceed to established animal models of tuberculosis.

Animal Model Purpose Key Parameters Measured
Mouse Model (Acute) To assess initial efficacy in reducing bacterial burden in the lungs and spleen.Colony-Forming Units (CFU) reduction, survival rates.
Mouse Model (Chronic) To evaluate long-term efficacy and the ability to prevent disease relapse.CFU counts after extended treatment, lung pathology scores.
Guinea Pig/Rabbit Model To study efficacy in models that form more human-like caseous granulomas.Granuloma structure, bacterial sterilization.

These models are crucial for understanding how the compound behaves in a complex biological system and for selecting a viable candidate for further development.

Mechanistic Investigations at the Molecular and Cellular Levels

Understanding how this compound exerts its anti-tubercular effect is fundamental. This knowledge helps in predicting potential resistance mechanisms and in designing more potent analogs.

Investigative Approaches:

Target Deconvolution: This involves identifying the specific molecular target within M. tuberculosis. Techniques include:

Spontaneous Resistant Mutant Generation: Culturing the bacteria in the presence of the compound to select for resistant mutants and then sequencing their genomes to identify mutations in the target gene.

Affinity Chromatography: Using the compound as a bait to pull its binding partners from a mycobacterial lysate.

Transcriptomic/Proteomic Analysis: Analyzing changes in gene or protein expression in bacteria treated with the compound to infer the affected pathway.

Cellular Level Studies: Investigating the broader physiological effects on the bacteria, such as inhibition of cell wall synthesis, disruption of DNA replication, or interference with energy metabolism.

Design and Synthesis of Next-Generation Analogs with Improved Pharmacological Profiles

The initial compound, this compound, would serve as a "hit" or "lead" compound. A medicinal chemistry program would then be launched to synthesize analogs with superior properties. This process, known as Structure-Activity Relationship (SAR) optimization, aims to enhance potency while improving drug-like properties.

Key Optimization Goals:

Increased Potency: Modifying the structure to achieve a lower MIC.

Improved Metabolic Stability: Reducing susceptibility to breakdown by liver enzymes.

Enhanced Solubility: Increasing aqueous solubility for better formulation and absorption.

Reduced Off-Target Effects: Modifying the structure to decrease binding to unintended human proteins, thereby improving the safety profile.

Systematic modifications to the chlorophenoxy ring, the butyl linker, and the piperidine moiety would be explored. For example, altering the position of the chlorine atom or replacing it with other halogens could significantly impact activity.

Structural Component Potential Modifications Desired Outcome
2-chlorophenoxy group Varying halogen substitution (e.g., 3-chloro, 4-chloro, fluoro). Adding other small alkyl or methoxy (B1213986) groups.Enhance target binding affinity.
Butyl linker Shortening or lengthening the alkyl chain. Introducing rigidity (e.g., with a double bond).Optimize spatial orientation for target engagement.
Piperidine ring Adding substituents to the ring. Replacing with other saturated heterocycles (e.g., morpholine, pyrrolidine).Improve pharmacokinetic properties and reduce toxicity.

Collaborative Research Initiatives in Neglected Diseases

The development of drugs for neglected diseases like tuberculosis often requires a collaborative, non-traditional approach due to high costs and limited market incentives. Engaging with Product Development Partnerships (PDPs) and open-source platforms can accelerate progress.

Product Development Partnerships (PDPs): Organizations like the Drugs for Neglected Diseases initiative (DNDi) bring together academic, public, and private sector partners to advance R&D. Sharing data on this compound with such groups could leverage their expertise and infrastructure.

Open Source Platforms: Initiatives like India's Open Source Drug Discovery (OSDD) project for tuberculosis provide a collaborative online platform where scientists can collectively contribute to discovering new therapies. Making the chemical structure and any initial data publicly available could crowdsource the scientific effort needed to move the compound forward.

Data Sharing Consortia: Joining consortia allows for the sharing of pre-clinical data, which can help in building predictive models for toxicity and efficacy, thus reducing redundant experiments and accelerating the entire field.

By pursuing these collaborative avenues, the development of promising compounds like this compound can be de-risked and expedited, bringing potential new treatments to patients more quickly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(2-chlorophenoxy)butyl]piperidine, and how can reaction conditions be standardized to improve yield?

  • Methodology : Utilize nucleophilic substitution reactions to couple 2-chlorophenol with a butyl-piperidine precursor. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of piperidine derivative to 2-chlorophenol), optimizing solvent polarity (e.g., dichloromethane or DMF), and reaction temperature (50–70°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodology : Employ NMR (¹H/¹³C) to verify the integration of the 2-chlorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the piperidine ring (δ 2.5–3.5 ppm for N-linked protons). Mass spectrometry (ESI-MS) confirms molecular weight (C₁₅H₂₁ClNO, expected [M+H⁺] = 278.1). X-ray crystallography may resolve stereochemical ambiguities .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities of piperidine derivatives like this compound?

  • Methodology : Conduct competitive radioligand binding assays using HEK-293 cells expressing histamine H3 receptors (H3R) or dopamine D2 receptors. Validate results with negative controls (e.g., unlabeled antagonists) and standardized protocols (IC₅₀ calculations via nonlinear regression). Cross-validate using in silico docking (AutoDock Vina) to model ligand-receptor interactions .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, half-life) of this compound be assessed for CNS-targeted applications?

  • Methodology : Administer the compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze using LC-MS/MS to determine Cₘₐₓ, Tₘₐₓ, and AUC. Brain tissue homogenization quantifies blood-brain barrier penetration .

Q. What methodologies are suitable for evaluating the compound’s potential off-target effects in enzymatic assays?

  • Methodology : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values <10 µM indicate significant inhibition. Combine with transcriptomic profiling (RNA-seq) of liver/hepatocyte cultures to identify metabolic pathway perturbations .

Safety and Toxicity Questions

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Methodology : Perform OECD Test Guideline 201 (freshwater alga growth inhibition) and Daphnia magna acute toxicity assays (48-hour EC₅₀). Soil mobility studies using column leaching tests (EPA 1613) quantify sorption coefficients (Kd) .

Comparative and Mechanistic Questions

Q. How does the 2-chlorophenoxy substituent influence the compound’s pharmacological profile compared to methoxy or nitro analogues?

  • Methodology : Synthesize structural analogues (e.g., 2-methoxyphenoxy or 2-nitrophenoxy derivatives). Compare binding affinities (H3R, σ receptors) and lipophilicity (logP via shake-flask method). Molecular dynamics simulations identify substituent effects on ligand-receptor binding kinetics .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodology : Publish detailed synthetic protocols (e.g., reaction time, solvent purity) in open-access repositories. Share raw NMR/MS data via platforms like Zenodo. Collaborative inter-lab validation (e.g., via IUPAC initiatives) standardizes bioassay conditions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.